1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19-9-10-20(25)23(19)17-12-22(13-17)21(26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-8,11,17H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWIMANOEFRGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzyloxybenzoyl Intermediate: This step involves the reaction of benzyloxybenzoyl chloride with an appropriate amine to form the benzyloxybenzoyl intermediate.
Azetidinyl Ring Formation: The intermediate is then reacted with an azetidinone derivative under specific conditions to form the azetidinyl ring.
Pyrrolidine-2,5-dione Attachment: Finally, the azetidinyl intermediate is coupled with a pyrrolidine-2,5-dione derivative to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxybenzoyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. The ability of 1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione to inhibit cancer cell proliferation has been explored in vitro. Studies have shown that derivatives of pyrrolidine and azetidine can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression and inflammatory responses. The inhibition of these enzymes can lead to decreased tumor growth and reduced inflammation, making it a target for further drug development .
Antimicrobial Properties
Preliminary studies have shown that compounds structurally related to this compound exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections caused by resistant strains of bacteria or fungi .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The specific role of this compound in this context is currently under investigation, but preliminary results are promising .
Case Study 2: Enzyme Inhibition
In a recent publication, researchers synthesized several derivatives of azetidine and evaluated their inhibitory effects on specific kinases. One derivative showed a high degree of inhibition against the JAK family of kinases, which are implicated in various cancers and autoimmune diseases. This finding highlights the potential of this compound as a lead compound for developing targeted therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituents, synthetic routes, and bioactivity profiles.
Structural Analogues
Key Differences and Trends
Core Modifications :
- The target compound’s azetidine ring distinguishes it from most analogues, which typically incorporate piperidine (e.g., compounds in ), indole (e.g., ), or spirocyclic systems (e.g., YA1–YA3 in ). Azetidines are less common in the literature but offer conformational constraints that may enhance target selectivity.
Substituent Diversity :
- The 3-(benzyloxy)benzoyl group in the target compound is unique compared to substituents like 4-bromophenyloxy (in ) or indole-piperidine hybrids (in ). This aromatic ether group may confer distinct solubility or receptor-binding properties.
In contrast, indole-pyrrolidine hybrids (e.g., ) target serotonin receptors (5-HT₁A) and transporters (SERT), highlighting the scaffold’s versatility. The target compound’s bioactivity remains unexplored but could be inferred from structural parallels.
Physicochemical and Spectral Data
- Melting Points : Analogues like 4h (203–204°C, ) and YA3 (spiroisoxazoline, ) show higher thermal stability than the target compound (data unavailable), likely due to crystalline packing from rigid substituents.
- Spectral Characterization : All compounds are validated via ¹H/¹³C NMR and HRMS (e.g., ), though stereoisomerism in some derivatives (e.g., ) complicates spectral interpretation.
Biological Activity
The compound 1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione, often referred to in literature as a derivative of azetidine and pyrrolidine, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 299.33 g/mol. The compound features a pyrrolidine ring fused with an azetidine structure, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the azetidine ring : Utilizing appropriate starting materials to create the azetidine framework.
- Introduction of the benzyloxy group : This is achieved through benzylation reactions that enhance solubility and biological interaction.
- Final modifications : Completing the structure with the pyrrolidine dione moiety.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.88 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly ovarian cancer cells. Tumor growth suppression was observed in xenograft models treated with similar compounds, indicating a promising avenue for therapeutic applications .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA : Some derivatives have shown the ability to intercalate DNA, disrupting replication processes in cancer cells.
Case Studies
Several case studies highlight the biological efficacy of compounds closely related to this compound:
- Antimalarial Activity : A study on structurally similar hydrazones indicated significant antimalarial activity against Plasmodium falciparum strains, suggesting potential cross-reactivity or synergistic effects with the target compound .
- Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from oxidative stress, which may be beneficial in neurodegenerative disease models .
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic pathways for 1-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with azetidine and benzoyl precursors. Key steps include:
- Coupling Reactions : Use of DMF as a solvent with potassium carbonate (1.38 g per 9.88 mmol dialkylamine) under reflux (150°C) to facilitate nucleophilic substitution .
- Cyclization : Microwave-assisted heating (e.g., 0.25 M in n-butanol) to enhance reaction efficiency and reduce side products .
- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by MgSO4 drying and reduced-pressure solvent removal. Yield optimization (up to 93%) requires stoichiometric control and inert atmospheres to prevent oxidation .
- Scalability : Continuous flow reactors improve reproducibility and purity by maintaining consistent temperature and pressure .
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies diagnostic peaks (e.g., δ 10.01 ppm for CNO groups; δ 3.33-3.30 ppm for azetidine protons) . 13C NMR confirms carbonyl (C=O) and aromatic ring integration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C22H25N3O3 requires exact mass 379.19 g/mol) .
- Chromatography : HPLC with dual detection (UV/ELSD) ensures purity (>95%), critical for biological assays .
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate the compound's interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized targets (e.g., kinases or GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Assays :
- Fluorescence Tagging : GFP-fused proteins to monitor subcellular localization changes post-treatment (0.1-100 µM dose range).
- Dose-Response Curves : Use ATP-based viability assays (CellTiter-Glo) to determine IC50 values, with inactive enantiomers as negative controls .
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies while controlling for variables (e.g., cell lines, serum concentrations, incubation times).
- Reproducibility Protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening to standardize conditions .
- Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis markers like Annexin V alongside viability assays) .
- Structural Analog Comparison : Test fluorophenyl or benzodioxol derivatives (e.g., and ) to isolate pharmacophore contributions to activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound's stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (pH 1-13, 40°C) with HPLC monitoring. For example, related pyrrolidine-diones show instability at pH < 3 due to lactam ring hydrolysis .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under physiological conditions (pH 7.4, 37°C) .
- Comparative Buffers : Test phosphate vs. citrate buffers to identify excipient interactions that may stabilize the compound .
Comparative Structural Analysis
Q. What structural features differentiate this compound from analogs with similar pyrrolidine-dione cores?
- Methodological Answer :
- Substituent Mapping : The 3-(benzyloxy)benzoyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to 4-fluorophenyl analogs (logP ~2.1) .
- Conformational Analysis : X-ray crystallography or DFT calculations reveal steric effects from the azetidine ring, which restrict rotational freedom and influence binding pocket compatibility .
Experimental Design for Mechanism of Action
Q. What in vitro and in vivo models are appropriate for elucidating the compound's mechanism of action?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify primary targets.
- Transcriptomics : RNA-seq of treated cancer cells (72-hour exposure) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Vivo :
- Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with HT-29 colon cancer cells. Administer 10 mg/kg/day intraperitoneally for 21 days, monitoring tumor volume via caliper measurements .
- Pharmacokinetics : LC-MS/MS plasma analysis to determine bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
